molecular formula C13H18N2 B12850317 2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]

2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]

Cat. No.: B12850317
M. Wt: 202.30 g/mol
InChI Key: HXMJIPPSXWBHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dihydro-1’H-spiro[piperidine-3,4’-quinoline] is a spiro compound characterized by a unique structure where a piperidine ring is fused to a quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydro-1’H-spiro[piperidine-3,4’-quinoline] typically involves a multi-step process:

    Formation of the Piperidine Ring: Starting from an appropriate quinoline derivative, the piperidine ring can be introduced through a cyclization reaction. This often involves the use of reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).

    Spiro Formation: The spiro linkage is formed by reacting the intermediate with a suitable electrophile, often under acidic conditions to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-quinoline-4,3'-piperidine]

InChI

InChI=1S/C13H18N2/c1-2-5-12-11(4-1)13(7-9-15-12)6-3-8-14-10-13/h1-2,4-5,14-15H,3,6-10H2

InChI Key

HXMJIPPSXWBHHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC3=CC=CC=C32)CNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.